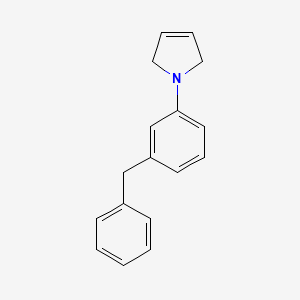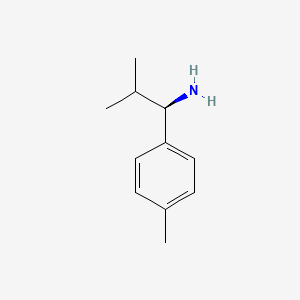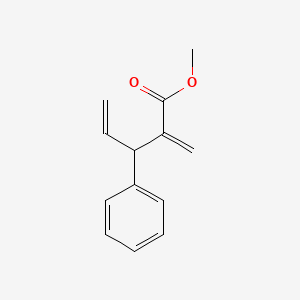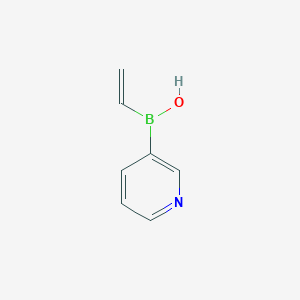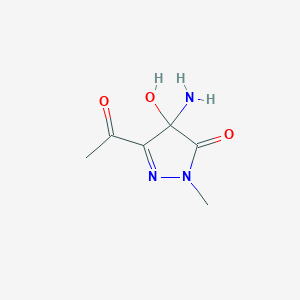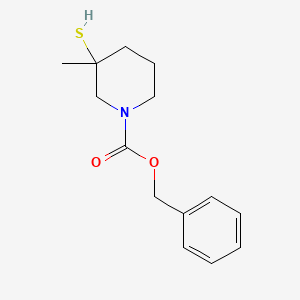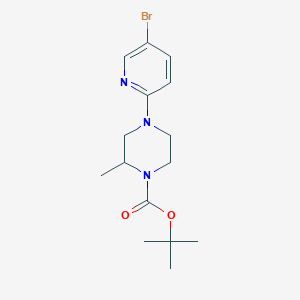![molecular formula C22H43NO3 B13970859 9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- CAS No. 20429-33-8](/img/structure/B13970859.png)
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- is a chemical compound with a complex structure. It contains a total of 68 bonds, including 25 non-hydrogen bonds, 2 multiple bonds, 20 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- involves several steps. The primary method includes the reaction of octadecenamide with 2-(2-hydroxyethoxy)ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques like distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions may yield a variety of substituted amides.
Aplicaciones Científicas De Investigación
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the production of various industrial products, including surfactants, lubricants, and polymers.
Mecanismo De Acción
The mechanism of action of 9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Oleamide: A fatty acid amide with similar structural features but different functional groups.
Stearamide: Another fatty acid amide with a saturated carbon chain.
Linoleamide: A fatty acid amide with multiple double bonds in its carbon chain.
Uniqueness
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- is unique due to its specific combination of functional groups, including the hydroxyl and ether groups
Propiedades
Número CAS |
20429-33-8 |
|---|---|
Fórmula molecular |
C22H43NO3 |
Peso molecular |
369.6 g/mol |
Nombre IUPAC |
(Z)-N-[2-(2-hydroxyethoxy)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)23-18-20-26-21-19-24/h9-10,24H,2-8,11-21H2,1H3,(H,23,25)/b10-9- |
Clave InChI |
ULHGTPIJYDGNHZ-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCO |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCOCCO |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)

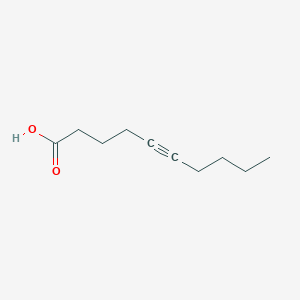
![Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13970783.png)
![N-{4-[(2-nitrophenyl)amino]phenyl}acetamide](/img/structure/B13970797.png)
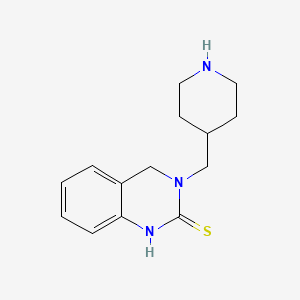
![5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13970805.png)
